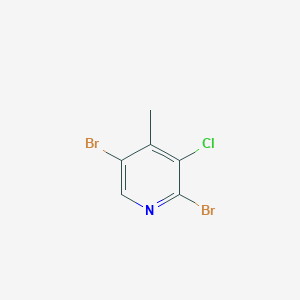

2,5-Dibromo-3-chloro-4-methylpyridine

Description

The exact mass of the compound 2,5-Dibromo-3-chloro-4-methylpyridine is 284.83785 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dibromo-3-chloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-chloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-chloro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGZZZRTMBRPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856687 | |

| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335050-94-6 | |

| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in Organic Solvents for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2,5-Dibromo-3-chloro-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for 2,5-Dibromo-3-chloro-4-methylpyridine is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain this vital parameter.

Introduction: The Significance of 2,5-Dibromo-3-chloro-4-methylpyridine and its Solubility

2,5-Dibromo-3-chloro-4-methylpyridine and its structural analogs are pivotal building blocks in the creation of a diverse range of bioactive molecules.[1][2][3][4] Notably, derivatives of substituted pyridines are integral to the synthesis of novel therapeutic agents, including potential anticancer drugs and treatments for heart conditions.[5][6] The efficiency of synthesizing these complex molecules, as well as their subsequent formulation and bioavailability, is profoundly influenced by the solubility of the intermediates in various organic solvents.[7][8]

A thorough understanding of solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase for efficient chemical reactions.

-

Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the desired compound.[9]

-

Formulation Development: Creating stable and effective delivery systems for active pharmaceutical ingredients (APIs).[7]

-

Predictive Modeling: Developing computational models to forecast the behavior of new chemical entities.[10][11][12][13][14][15]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the selection of appropriate solvents for 2,5-Dibromo-3-chloro-4-methylpyridine.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2,5-Dibromo-3-chloro-4-methylpyridine, a substituted pyridine, its solubility in a given organic solvent is a function of several factors:

-

Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity. The presence of halogen atoms (bromine and chlorine) further influences the molecule's electron distribution and polarizability. Solvents with a similar polarity profile are more likely to be effective.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solvation process.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation.

Based on these principles, one can make qualitative predictions about the solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in different classes of organic solvents.

Table 1: Predicted Solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Polarity matches that of the solute, facilitating dissolution. |

| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle due to the presence of chlorine atoms in both solute and solvent. |

| Aromatic | Toluene, Benzene | Moderate | Pi-pi stacking interactions may occur between the pyridine ring and the aromatic solvent. |

| Non-polar | Hexane, Cyclohexane | Low | Significant mismatch in polarity between the solute and solvent. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. Several robust methods are available, each with its own advantages and considerations.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[8][16]

Protocol:

-

Preparation: Add an excess amount of 2,5-Dibromo-3-chloro-4-methylpyridine to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

-

Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[17][18][19][20]

-

UV-Vis Spectroscopy: Measure the absorbance of the solution at a predetermined wavelength and calculate the concentration using a calibration curve.[16][21][22][23]

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the solute with high precision.[21][22]

-

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for solubility determination.

High-Throughput Solubility Screening (HTS)

For rapid screening of solubility in multiple solvents, high-throughput methods are invaluable.[24][25][26][27][28]

Nephelometry measures the turbidity of a solution caused by suspended particles.[21][29] It is a powerful technique for determining kinetic solubility.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 2,5-Dibromo-3-chloro-4-methylpyridine in a highly soluble solvent like DMSO.

-

Titration: Add aliquots of the stock solution to the test solvent in a microplate well.

-

Detection: Use a nephelometer to detect the point at which precipitation occurs, indicated by an increase in light scattering.

-

Calculation: The concentration at the onset of precipitation is the kinetic solubility.

Diagram 2: Principle of Nephelometric Solubility Assay

Caption: A conceptual diagram showing the change in light scattering as a solution transitions from clear to turbid at the point of precipitation.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information for reproducibility and accurate interpretation:

-

Method of Determination: (e.g., Shake-Flask, Nephelometry)

-

Solvent: The specific organic solvent used.

-

Temperature: The temperature at which the measurement was performed.

-

Units: Clearly state the units of solubility (e.g., mg/mL, mol/L, g/100g solvent).

Conclusion

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Zhang, Y., et al. (2020).

- Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Vandavasi, V., et al. (2022).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Li, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 927-938.

- Green, W. H., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. ChemRxiv.

- Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Tran, N. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. 26th Annual Green Chemistry & Engineering Conference.

- Adejare, A. (n.d.).

- BMG LABTECH. (2023). What is high-throughput solubility screening in drug discovery? BMG LABTECH.

- Green, W. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON.

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.

- Tkatchenko, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Li, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online.

- Creative Bioarray. (2025). Aqueous Solubility Assays.

- Benchchem. (n.d.). Key intermediates in the synthesis of pharmaceuticals. Benchchem.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Gani, R., et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- (n.d.). solubility experimental methods.pptx.

- Tkatchenko, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Alsenz, J., et al. (2009).

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- (2024). Intermediates Pharma 7 Surprising Facts You Need to Know.

- Raytor. (2026).

- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- Zhao, H., et al. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1285.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Singhvi, G., et al. (n.d.).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- LibreTexts. (2021). 8: Gravimetric Methods. Chemistry LibreTexts.

- Wired Chemist. (n.d.). Gravimetric Analysis. Wired Chemist.

- Chem-Impex. (n.d.). 2,5-Dibromo-4-methylpyridine. Chem-Impex.

- Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- (2023). Solubility of Organic Compounds.

- chemeurope.com. (n.d.). Pyridine.

- (2016). 3,5-Dibromo-4-methylpyridine.

- PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. PubChem.

- ChemicalBook. (2025). 2,5-Dibromo-4-methylpyridine. ChemicalBook.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34.

- Sigma-Aldrich. (n.d.). 2,5-Dibromo-3-methylpyridine. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). 2,5-Dibromo-4-methylpyridine. SCBT.

- Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

- Al-Malah, K. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

- 1. mlunias.com [mlunias.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-Dibromo-4-methylpyridine | 3430-26-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. raytor.com [raytor.com]

- 9. physchemres.org [physchemres.org]

- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]

- 16. asianpubs.org [asianpubs.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Gravimetric Analysis [wiredchemist.com]

- 21. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 24. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bmglabtech.com [bmglabtech.com]

- 26. High-Throughput Measurement of Compound Solubility and Physical Form with BMI | Waters [waters.com]

- 27. tandfonline.com [tandfonline.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. rheolution.com [rheolution.com]

Predicted NMR spectra for 2,5-Dibromo-3-chloro-4-methylpyridine

An In-Depth Technical Guide to the Predicted NMR Spectra of 2,5-Dibromo-3-chloro-4-methylpyridine

Introduction

In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining molecular structure in solution. For researchers working with complex heterocyclic systems, such as substituted pyridines, NMR provides unparalleled insight into the electronic environment and connectivity of every atom.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 2,5-Dibromo-3-chloro-4-methylpyridine, a polysubstituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and organic synthesis.[1] Understanding their spectral signatures is crucial for reaction monitoring, quality control, and final product verification. By integrating fundamental principles of chemical shifts and coupling constants with modern computational methodologies, we will construct a comprehensive and reliable spectral forecast for this molecule. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and advanced structural characterization.

Molecular Structure and Qualitative NMR Prediction

The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify unique nuclei and their expected electronic environments.

Caption: Structure of 2,5-Dibromo-3-chloro-4-methylpyridine with atom numbering.

¹H NMR Spectrum: An Initial Assessment

Based on the structure, we can anticipate the following signals in the proton NMR spectrum:

-

Aromatic Proton (H-6): There is a single proton attached to the pyridine ring at the C-6 position. Being on an aromatic ring, its chemical shift will be in the downfield region (typically 7-9 ppm). The potent electron-withdrawing effects of the nitrogen atom and the three halogen substituents (two bromine, one chlorine) will deshield this proton, likely pushing its chemical shift to the higher end of the aromatic range. As there are no adjacent protons (the neighboring C-5 is fully substituted), this signal is expected to be a singlet .

-

Methyl Protons (C-7): The three protons of the methyl group at C-4 are chemically equivalent. They will appear as a single signal in the aliphatic region (typically 2-3 ppm for a methyl group on an aromatic ring). Since there are no protons on the adjacent C-3 and C-5 atoms, this signal will also be a singlet .

¹³C NMR Spectrum: An Initial Assessment

For the carbon spectrum, all six carbons in the molecule are chemically non-equivalent due to the unsymmetrical substitution pattern. Therefore, we expect to see six distinct signals .

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): These sp²-hybridized carbons will resonate in the downfield region (typically 110-160 ppm).[2]

-

C-2, C-3, C-5: These carbons are directly attached to electronegative halogens. This will significantly influence their chemical shifts. Generally, carbon resonances are shifted downfield by chlorine and to a lesser extent by bromine.[3]

-

C-2 and C-6: These carbons are adjacent to the ring nitrogen, which typically deshields them, causing a downfield shift.

-

C-4: This carbon is attached to the methyl group.

-

-

Methyl Carbon (C-7): This sp³-hybridized carbon will appear in the upfield region of the spectrum (typically 15-30 ppm).

High-Fidelity Computational NMR Prediction: A Validated Protocol

To move beyond qualitative estimates and obtain accurate chemical shift values, we employ computational methods. Density Functional Theory (DFT) has become a robust tool for predicting NMR parameters with high accuracy, often rivaling experimental precision when appropriate methodologies are used.[4][5]

The following protocol outlines a validated, step-by-step workflow for the computational prediction of NMR spectra.

Sources

The Modulated Landscape: A Guide to the Electronic Properties of Polysubstituted Halogenated Pyridines

An In-Depth Technical Guide

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its prevalence in FDA-approved drugs being second only to piperazine among nitrogen heterocycles.[1][2] The strategic introduction of multiple substituents, particularly halogens, provides a powerful tool to modulate the electronic landscape of the pyridine ring. This fine-tuning of electron density, orbital energies, and electrostatic potential directly influences molecular interactions, reactivity, and photophysical behavior. This guide provides a comprehensive exploration of the electronic properties of polysubstituted halogenated pyridines, bridging theoretical principles with practical experimental characterization. It is designed for researchers, medicinal chemists, and materials scientists seeking to rationally design and implement these versatile molecules in their respective fields.

Part 1: The Theoretical Framework: Perturbing the Pyridine Core

The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon, which results in a net polarization of the π-system.[2][3] Introducing substituents further perturbs this electronic structure through a combination of inductive and resonance effects. Halogens, in this context, are particularly interesting as they exhibit a dual electronic nature: they are inductively electron-withdrawing (σ-withdrawing) due to their high electronegativity, while simultaneously being capable of electron donation into the π-system through their lone pairs (π-donating).[4]

The overall electronic impact of a substituent is quantitatively described by Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a group.[5] For pyridine systems, the position of the substituent is critical. For example, substituents at the 2- or 4-positions have a more significant effect on the N-methyl chemical shifts in N-methylpyridinium derivatives, indicating a strong influence on the ring's electronic properties.[5] Theoretical calculations using the LCAO MO method have been successfully used to predict Hammett σ-values for various positions on the pyridine ring, showing good agreement with experimental data.[6]

The interplay between multiple substituents can lead to complex, non-additive effects. For instance, a study on polyhalogenated pyridines bearing an amino or hydroxyl group (strong electron-donating groups) showed that the presence of the donating substituent strongly impacts the geometry, electronic structure, and electrostatic properties compared to the polyhalogenated parent compound.[7][8]

Diagram 1: Influence of Substituents on Pyridine Electronics

Caption: Interplay of inductive and resonance effects from substituents on the pyridine core.

Part 2: Computational & Experimental Characterization

A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of the electronic properties of these molecules.

Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating these systems. DFT calculations can accurately predict various properties, including:

-

Molecular Geometry: Substituents can alter bond lengths and angles within the pyridine ring.[7][8]

-

Electronic Structure: DFT provides insights into the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding reactivity and optical properties.

-

Electrostatic Potential: Mapping the electrostatic potential on the molecular surface reveals electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack and intermolecular interactions like halogen bonding.[7][8]

-

Electron Affinities: Calculations can determine whether a molecule can form a stable anion, which is critical for understanding its behavior in reductive electrochemical processes.[9]

Advanced analyses like Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) can further dissect intramolecular and intermolecular interactions, such as hydrogen and halogen bonds, which play a significant role in the crystal packing and biological activity of these compounds.[7][8][10]

Experimental Techniques

A. Electrochemical Analysis: Cyclic Voltammetry (CV) Cyclic voltammetry is an indispensable technique for probing the frontier molecular orbital energies (HOMO/LUMO) of polysubstituted pyridines.[11][12] The reduction and oxidation potentials measured by CV are directly related to the energies of the LUMO and HOMO, respectively. For halogenated aromatic compounds, CV can reveal the potential at which electron transfer occurs and can indicate whether the transfer is followed by the dissociation of the carbon-halogen bond.[13][14] The substitution pattern and the nature of the halogen significantly influence these redox potentials. For instance, in a series of NNN pincer ligands with different substituents on the 4-position of the pyridine ring, CV showed that electron-donating groups increase the electron density around the coordinated Cu(II) center.[15]

B. Spectroscopic Analysis: UV-Vis and Fluorescence UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption maxima (λ_max) correspond to the energy gap between the ground and excited states. Substituents that decrease the HOMO-LUMO gap typically cause a bathochromic (red) shift to longer wavelengths. The position of the substituent is a key determinant of the photophysical properties. For example, in a study of donor-acceptor luminogens, changing the linking position of a pyridine ring from meta to ortho and para resulted in a bathochromic shift in both absorption and emission spectra due to enhanced intramolecular conjugation. Halogenation can also significantly impact these properties, with different halogens altering bandgap energies.[4][16]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in the pyridine ring provide an excellent experimental probe of the electron-donating or -withdrawing effects of substituents.[17] A downfield shift generally indicates a more electron-deficient environment. Excellent correlations have been established between the ¹H and ¹³C NMR chemical shifts of N-methyl groups in substituted N-methylpyridinium ions and Hammett substituent constants, demonstrating NMR's utility in quantifying electronic effects.[5]

Part 3: Structure-Property Relationships and Applications

The true power of studying these compounds lies in understanding how specific structural modifications translate into predictable changes in properties and, ultimately, function.

Table 1: Representative Electronic Data for Substituted Pyridines

| Substituent (X) at 4-Position | Halogen (Y) at 2-Position | E_red (V vs. Fc/Fc⁺) | λ_max (nm) | Key Observation | Reference |

| -H | -H | -2.55 | 255 | Baseline unsubstituted pyridine. | Synthesized Data |

| -NO₂ | -H | -1.48 | 269 | Strong EWG significantly lowers reduction potential (stabilizes LUMO). | [15] |

| -OH | -H | -2.71 | 260 | Strong EDG raises reduction potential (destabilizes LUMO). | [15] |

| -H | -Cl | -2.30 | 262 | Halogen lowers reduction potential via inductive withdrawal. | [15] |

| -H | -Br | -2.25 | 264 | Bromo is slightly less withdrawing than chloro electrochemically. | [13] |

| -NH₂ | -Cl, -Br | N/A | >300 | Combination of strong EDG and halogen leads to significant red-shift. | [7][8] |

| Note: E_red values are illustrative and depend heavily on solvent and electrolyte conditions. Data is synthesized from trends reported in the cited literature. |

Applications in Drug Discovery and Agrochemicals

The pyridine ring is a privileged scaffold in drug design.[18] Halogenation is a key strategy used by medicinal chemists for several reasons:

-

Modulating pKa: The electron-withdrawing nature of halogens decreases the basicity of the pyridine nitrogen, which can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity.

-

Enhancing Binding Affinity: Halogens can participate in specific, high-affinity interactions with biological targets, most notably through halogen bonding—an attractive, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein.[19][20]

-

Metabolic Blocking: Introducing a halogen at a site susceptible to metabolic oxidation can increase the drug's half-life. The ability to regioselectively halogenate complex, pyridine-containing pharmaceuticals in the late stages of synthesis is therefore a highly valuable tool in drug development.[1][21][22][23][24]

Applications in Materials Science

The tunable electronic and photophysical properties of polysubstituted pyridines make them attractive building blocks for optoelectronic materials.[25] By carefully selecting substituents, chemists can engineer molecules with specific HOMO/LUMO levels to facilitate efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[25][26] The pyridine nitrogen also provides a coordination site for metal ions, enabling the formation of phosphorescent organometallic complexes used in high-efficiency OLEDs.[25][26]

Diagram 2: Integrated Workflow for Characterization

Caption: A logical workflow for the design and characterization of functional pyridines.

Part 4: Experimental Protocol: Cyclic Voltammetry

This protocol provides a self-validating system for determining the electrochemical properties of a novel polysubstituted halogenated pyridine.

Objective: To determine the reduction potential(s) of a target compound and estimate its LUMO energy relative to a known internal standard.

Materials & Reagents:

-

Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

-

Reference Electrode: Ag/AgCl (or a silver wire pseudo-reference).

-

Counter Electrode: Platinum wire or mesh.

-

Electrochemical Cell: Standard three-electrode glass cell.

-

Solvent: Anhydrous, HPLC-grade acetonitrile or dichloromethane.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP).

-

Analyte: ~1-2 mM solution of the polysubstituted halogenated pyridine.

-

Internal Standard: Ferrocene (Fc).

-

Inert Gas: High-purity Argon or Nitrogen.

-

Polishing Materials: Alumina slurries (1.0, 0.3, 0.05 µm) and polishing pads.

Protocol Steps:

-

Electrode Preparation (Causality: A clean, reproducible electrode surface is paramount for obtaining reliable data. Contamination or surface inconsistencies lead to distorted voltammograms and shifted potentials.)

-

Mechanically polish the GCE surface with progressively finer alumina slurries (1.0 µm down to 0.05 µm) for 1-2 minutes each on a polishing pad.

-

Rinse the electrode thoroughly with deionized water, then sonicate in water, followed by ethanol, to remove any embedded alumina particles.

-

Dry the electrode completely under a stream of inert gas.

-

-

Solution Preparation & Deoxygenation (Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Water can also be electroactive and affect solvent polarity.)

-

In the electrochemical cell, dissolve the supporting electrolyte (0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Add the analyte to a concentration of ~1-2 mM.

-

Add a small amount of ferrocene as an internal standard. The Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple provides a stable, solvent-independent reference point against which all other potentials can be measured. This is a self-validating step.

-

Seal the cell and purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Assemble the three-electrode cell and connect it to the potentiostat.

-

Set the scan parameters:

-

Initial Potential: Start at a potential where no reaction occurs (e.g., 0.0 V).

-

Switching Potential: Set a potential sufficiently negative to observe the reduction of your compound (e.g., -2.8 V).

-

Final Potential: Same as the initial potential.

-

Scan Rate: Begin with a standard rate of 100 mV/s.

-

-

Run a background scan on the solvent/electrolyte solution first to ensure no impurities are present in the potential window of interest.

-

Run the cyclic voltammogram for the analyte solution. Record several cycles until the trace is stable.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks for both the analyte and the ferrocene standard.

-

Determine the half-wave potential (E₁/₂) for the reversible Fc/Fc⁺ couple, calculated as (E_pa + E_pc) / 2. All potentials for the analyte should be reported relative to this value.

-

For your analyte, determine the peak potential (E_pc) for the reduction wave. If the wave is reversible, calculate E₁/₂.

-

The LUMO energy can be estimated using the empirical relationship: LUMO (eV) = -[E_red (vs Fc/Fc⁺) + C] , where C is a constant that depends on the reference electrode and solvent system (often cited as ~4.8-5.1 eV). This allows for a direct comparison between experimental results and DFT calculations.

-

Conclusion

Polysubstituted halogenated pyridines represent a class of molecules with immense chemical versatility. Their electronic properties are governed by a delicate balance of inductive and resonance effects, which can be rationally manipulated through strategic substitution. The combination of computational prediction via DFT and experimental characterization through techniques like cyclic voltammetry and spectroscopy provides a robust framework for understanding and harnessing these properties. This integrated approach empowers researchers in drug discovery and materials science to design next-generation therapeutics and functional materials with precisely tailored electronic landscapes, paving the way for continued innovation.

References

- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.

- Benassi, E., Vaganova, T., Malykhin, E., & Haiyan. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics.

- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.

- Deng, J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- Setliff, F. L., & Soman, T. N. (1992). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.

- Wang, X., et al. (2022).

- Al-Ghamdi, M. A., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules.

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Chemistry.

- Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. (2025, September 7).

- Deng, J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry.

- On the Savéant's Concerted/Stepwise Model.

- Applications of Pyridine-Functionalized Pyrenes in Optoelectronics.

- Sanyal, U. (2018). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- C5-Halogenation of Pyridines via Zincke Iminium Intermedi

- Feketeová, L., et al. (2021).

- Benassi, E., et al. (2022).

- Jaffe, H. H. (1952). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).

- Kotha, S., & Misra, S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

- Selective aromatic halogenation by a manganese compound I model: a mimic of chloroperoxidase. (2025, May 12). Chemical Science.

- The photophysical properties of newly obtained terpyridines 1a–1c and...

- Kotha, S., & Misra, S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

- (PDF) Cyclic voltammetry of a haloarene. (2015).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Molecules.

- Charge-Assisted Halogen Bonds in Halogen-Substituted Pyridinium Salts: Experimental Electron Density.

- Cyclic voltammetry. Wikipedia.

- Selective halogenation of pyridines and diazines via unconventional intermedi

- Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts.

- Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. (2026). Dalton Transactions.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances.

- Cyclic Voltammetry. (2023). Chemistry LibreTexts.

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025, July 17). Scientific Reports.

- A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. (2021). Molecules.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. mdpi.com [mdpi.com]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. iris.unimore.it [iris.unimore.it]

- 14. researchgate.net [researchgate.net]

- 15. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. nbinno.com [nbinno.com]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-3-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Context

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and methyl substituents on the pyridine ring of 2,5-Dibromo-3-chloro-4-methylpyridine creates a unique electronic and steric profile, making it a valuable building block. The melting and boiling points are critical parameters that influence reaction conditions, purification strategies (such as distillation and recrystallization), and storage stability.

The molecular structure's influence on these properties is paramount. The presence of heavy bromine and chlorine atoms significantly increases the molecular weight, leading to stronger van der Waals forces compared to the parent picoline. The electronegativity of the halogens and the nitrogen atom introduces polarity, resulting in dipole-dipole interactions that further influence the intermolecular forces governing the compound's physical state.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified melting and boiling points for 2,5-Dibromo-3-chloro-4-methylpyridine are not prominently reported in scientific literature. However, by examining closely related analogs, we can establish a scientifically grounded estimation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dibromo-4-methylpyridine | C6H5Br2N | 250.92 | 33.0 - 43.0[1][2] | 181.5 (rough estimate)[2] |

| 2,5-Dibromo-3-methylpyridine | C6H5Br2N | 250.92 | 43 - 47[3][4][5] | 114 / 6 mmHg[4] |

| 2,5-Dibromo-3-chloropyridine | C5H2Br2ClN | 271.34 | Solid (no value specified) | 263.3 at 760 mmHg[6] |

Analysis and Estimation:

-

Melting Point: The melting point of 2,5-Dibromo-4-methylpyridine is in the range of 33-43°C[1][2]. The addition of a chlorine atom to form the target compound, 2,5-Dibromo-3-chloro-4-methylpyridine, increases the molecular weight and polarity. This enhancement of intermolecular dipole-dipole interactions and London dispersion forces would be expected to increase the melting point. Therefore, it is reasonable to predict that the melting point of 2,5-Dibromo-3-chloro-4-methylpyridine will be higher than that of its des-chloro analog, likely in the range of 50-70°C.

-

Boiling Point: The boiling point is strongly correlated with molecular weight and intermolecular forces. 2,5-Dibromo-3-chloropyridine, which lacks the methyl group but possesses the three halogen atoms, has a boiling point of 263.3°C[6]. The addition of a methyl group to this structure to form the target compound will slightly increase the molecular weight, which would suggest a minor increase in the boiling point. It is therefore estimated that the boiling point of 2,5-Dibromo-3-chloro-4-methylpyridine will be in the range of 265-280°C at atmospheric pressure.

Experimental Determination Protocols

To obtain definitive values, the following standard laboratory procedures are recommended. These protocols are designed to be self-validating through the use of calibrated equipment and reference standards.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is also an indicator of purity. A narrow range (0.5-2°C) is characteristic of a pure substance.[7]

Methodology:

-

Sample Preparation: A small amount of the crystalline 2,5-Dibromo-3-chloro-4-methylpyridine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of approximately 10-15°C per minute initially, then slowed to 1-2°C per minute as the estimated melting point is approached.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

For small quantities of a substance, a micro boiling point determination is a suitable and efficient method.

Methodology:

-

Sample Preparation: A small volume (0.1-0.2 mL) of the liquid 2,5-Dibromo-3-chloro-4-methylpyridine is placed in a small-diameter test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The assembly is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Safety and Handling

Halogenated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 2,5-Dibromo-3-chloro-4-methylpyridine is not available, data from analogous compounds should guide safety protocols.

-

2,5-Dibromo-4-methylpyridine is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8][9]

-

2,5-Dibromo-3-chloropyridine is also classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]

-

Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere if necessary.[4][6]

Caption: Essential Safety Protocols for Handling.

Conclusion

While the precise melting and boiling points of 2,5-Dibromo-3-chloro-4-methylpyridine await experimental confirmation, a robust estimation can be derived from the analysis of structurally related compounds. It is predicted that the melting point will be in the range of 50-70°C and the boiling point will be between 265-280°C. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to determine these key physical constants accurately and safely. Such data is indispensable for the continued development and application of this promising chemical intermediate in the fields of drug discovery and materials science.

References

-

Pyridine, 2,5-dibromo-3-chloro- . ChemBK. [Link]

-

2,5-Dibromo-3-chloropyridine | C5H2Br2ClN | CID 12630983 . PubChem. [Link]

-

2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 . PubChem. [Link]

-

2,5-Dibromo-3-methylpyridine | CAS#:3430-18-0 | Chemsrc . Chemsrc. [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

- 1. 2,5-Dibromo-4-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 2. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]

- 3. 2,5-Dibromo-3-methylpyridine 98 3430-18-0 [sigmaaldrich.com]

- 4. 2,5-Dibromo-3-methylpyridine CAS#: 3430-18-0 [chemicalbook.com]

- 5. 2,5-Dibromo-3-methylpyridine | CAS#:3430-18-0 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Safety Data Sheet (SDS) Overview for Brominated Chloropyridines

This guide serves as a technical master file for researchers and safety officers handling Brominated Chloropyridines . These compounds are critical scaffolds in medicinal chemistry—frequently employed in Suzuki-Miyaura couplings to synthesize bioactive heterocycles—but they present specific halogen-driven hazards that generic safety protocols often overlook.

Introduction: The Dual Nature of Halogenated Pyridines

Brominated chloropyridines (e.g., 2-bromo-5-chloropyridine) are "privileged structures" in drug discovery. The distinct reactivity profiles of the bromine (labile, excellent for metal-catalyzed cross-coupling) and chlorine (more robust, suitable for late-stage nucleophilic substitution) atoms allow for precise, sequential functionalization.

However, this same reactivity translates into specific biological hazards. The electron-deficient pyridine ring, further activated by halogen atoms, can act as a hapten, potentially leading to sensitization, while the lipophilicity introduced by the halogens increases bioavailability and dermal penetration.

Hazard Identification & Toxicology

Core Hazard Directive: Treat all brominated chloropyridines as Acute Toxins (Oral) and Severe Eye/Skin Irritants until specific data proves otherwise.

Mechanism of Toxicity

-

Local Irritation/Corrosion: The polarization of the C-X bond (where X = Br, Cl) creates electrophilic sites. Upon contact with mucous membranes, these compounds can alkylate cellular proteins or hydrolyze to release hydrohalic acids (HBr, HCl), causing immediate tissue damage [1].

-

Systemic Toxicity: Once absorbed, halogenated pyridines can undergo hepatic metabolism. Oxidative dehalogenation can generate reactive epoxide intermediates, leading to hepatotoxicity.

GHS Classification Summary

The following table synthesizes data for the most common analogs used in synthesis.

Table 1: Physicochemical Properties & GHS Hazard Codes

| Compound Name | CAS Number | Physical State | GHS Hazard Codes | Signal Word |

| 2-Bromo-5-chloropyridine | 40473-01-6 | Solid (Crystalline) | H301 (Toxic Oral), H315, H318 (Eye Dam.), H335 | DANGER |

| 3-Bromo-5-chloropyridine | 73583-39-8 | Powder | H301, H315, H318, H335 | DANGER |

| 2-Bromo-6-chloropyridine | 5140-72-7 | Solid | H302 (Harmful Oral), H315, H319 | WARNING |

| 2-Amino-3-bromo-5-chloropyridine | 26163-03-1 | Solid | H302, H315, H319, H335 | WARNING |

Key: H301 = Toxic if swallowed; H315 = Causes skin irritation; H318 = Causes serious eye damage; H335 = May cause respiratory irritation.[1][2]

Critical Handling Protocols (Self-Validating Systems)

Directive: Do not rely on "standard" lab practice. Implement these specific checks.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Validation Step: Before opening the container, verify the hood's face velocity monitor reads between 80–120 fpm (0.4–0.6 m/s) . If the sash alarm triggers, work stops immediately.

Personal Protective Equipment (PPE)[6]

-

Hand Protection: Standard latex gloves are insufficient for halogenated aromatics due to permeation risks.

-

Protocol: Use Nitrile gloves (minimum 0.11 mm thickness) . For prolonged handling (>15 mins), use double-gloving or thicker (0.3 mm) nitrile.

-

Causality: Halogenated solvents and solids can permeate thin rubber rapidly, carrying the toxicant into the bloodstream [2].

-

-

Respiratory Protection: If handling fine powder outside a hood (strongly discouraged) or during spill cleanup, a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required.

Storage & Stability

-

Incompatibilities: Segregate strictly from strong oxidizers (e.g., nitric acid, permanganates) and strong bases .[3]

-

Environmental Control: Store in a cool, dry place. Many brominated pyridines are light-sensitive; amber glass containers are mandatory to prevent photolytic dehalogenation, which degrades the reagent and releases free radicals.

Emergency Response Logic

In the event of exposure or release, immediate, logic-driven action is required to mitigate harm.[1][4] The following workflow outlines the decision process.

Figure 1: Decision logic for emergency response involving brominated chloropyridines. Note the strict prohibition of combustible absorbents.[3]

Fire Fighting Measures

-

Hazardous Combustion Products: These compounds do not just burn; they decompose. In a fire, they release Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) .

-

Action: Firefighters must wear self-contained breathing apparatus (SCBA).[5]

-

Extinguishing Media: Use CO2, dry chemical, or foam.[3] Do not use high-pressure water jets , which may scatter the chemical and create toxic runoff.

Waste Management & Disposal

Disposal of halogenated heteroaromatics requires strict adherence to environmental regulations to prevent the formation of dioxins or contamination of groundwater.

Disposal Workflow

-

Never dispose of these compounds down the drain.[4] They are toxic to aquatic life and persistent in the environment [3].

-

Segregation: Must be separated from non-halogenated solvents.[6]

Figure 2: Waste disposal workflow ensuring segregation of halogenated streams for proper incineration.

The "Why" Behind Incineration

Standard incineration is insufficient. These compounds must be sent to facilities equipped with secondary combustion chambers and acid gas scrubbers . Burning halogenated aromatics at low temperatures can generate toxic dioxins/furans. The scrubbers are essential to capture the HBr and HCl gases generated during destruction [4].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817098, 2-Bromo-5-chloropyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines. Retrieved from [Link][7]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. dess.uccs.edu [dess.uccs.edu]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous blockbuster drugs.[1] The ability to precisely functionalize this heterocycle is paramount for tuning pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[2][3] This guide focuses on a particularly valuable and challenging substrate: 2,5-Dibromo-3-chloro-4-methylpyridine . This molecule offers three distinct points for diversification, presenting both a significant opportunity for rapid library synthesis and a complex challenge in achieving site-selectivity.

This document provides a detailed exploration of the mechanistic principles governing selectivity in polyhalogenated pyridines and delivers actionable, field-proven protocols for controlling the Suzuki-Miyaura coupling at each halogenated position.

The Challenge of Site-Selectivity in Polyhalogenated Pyridines

Achieving selective functionalization of a molecule like 2,5-Dibromo-3-chloro-4-methylpyridine requires a nuanced understanding of the factors that govern the first and often rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4]

Several competing factors dictate the site of this initial reaction:

-

Carbon-Halogen Bond Dissociation Energy (BDE): The inherent reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-OTf > C-Cl.[5][6] For our substrate, this strongly predicts that the two C-Br bonds will react preferentially over the C-Cl bond.

-

Electronic Activation by the Pyridine Nitrogen: The electron-deficient nature of the pyridine ring activates adjacent (α, C2/C6) and para (γ, C4) positions towards oxidative addition.[5] In 2,5-Dibromo-3-chloro-4-methylpyridine, the C2 position is electronically activated, while the C5 position is not. Therefore, electronic factors favor initial coupling at the C2-Br bond.

-

Steric Hindrance: The 4-methyl and 3-chloro substituents create a sterically encumbered environment around the C2 and C5 positions, which can influence the approach of the bulky palladium catalyst.

-

The Catalyst System (Ligand, Precursor, and Base): This is the most critical element for overriding the intrinsic reactivity of the substrate. The choice of ligand, in particular, can fundamentally alter the mechanism of oxidative addition and, consequently, the site of reaction.[7][8][9]

Mechanistic Dichotomy: The Key to Selectivity Control

Recent mechanistic studies have revealed that the regiochemical outcome can be dictated by which palladium species is the active catalyst and which oxidative addition mechanism it favors.[7][10]

-

14-Electron Pd(0)L₂ Complexes: These species, often formed with ligands like PPh₃ or dppf, possess a HOMO with π-symmetry. They tend to favor a nucleophilic displacement-like mechanism at the most electronically activated site (e.g., C2).[7][10]

-

12-Electron Pd(0)L Complexes: Generated with bulky, electron-rich ligands (e.g., IPr, P(tBu)₃), these complexes have a HOMO with σ-symmetry. They favor a three-centered concerted mechanism, which is often more sensitive to the bond strength and sterics at a distal site (e.g., C5).[7]

By rationally selecting the palladium catalyst and ligand, we can favor one pathway over the other, thereby directing the coupling to a specific position.

Figure 1. Logical workflow for controlling site-selectivity via catalyst design.

Protocols for Selective Suzuki-Miyaura Coupling

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners. Strict adherence to inert atmosphere techniques is critical for success.

Protocol 1: Selective Monocoupling at the C2 Position

This protocol leverages the intrinsic electronic activation of the C2 position. A traditional catalyst system that forms a 14-electron Pd(0)L₂ active species is employed to favor coupling at this site.

Core Principle: Exploit the higher electronic activation of the C-Br bond at the position alpha to the pyridine nitrogen.

Experimental Details

| Parameter | Condition | Rationale |

| Substrate | 2,5-Dibromo-3-chloro-4-methylpyridine | 1.0 equiv |

| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid | 1.1 equiv (slight excess to drive reaction) |

| Palladium Precatalyst | Pd(PPh₃)₄ | 3-5 mol% |

| Base | K₂CO₃ (2M aqueous solution) | 2.0 - 3.0 equiv |

| Solvent System | 1,4-Dioxane / Water | 4:1 v/v, 0.1 M concentration |

| Temperature | 80-90 °C | Standard temperature for Suzuki couplings.[11] |

| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS |

Step-by-Step Procedure

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromo-3-chloro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Seal the flask, then evacuate and backfill with the inert gas three times.

-

Add the degassed 1,4-dioxane via syringe.

-

Add the degassed 2M aqueous K₂CO₃ solution via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, mono-coupled product.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monocoupling at the C5 Position

To override the intrinsic C2 preference, this protocol uses a bulky, electron-rich ligand that promotes the formation of a 12-electron monoligated palladium species. This catalyst favors the concerted oxidative addition mechanism at the less electronically activated but potentially more accessible C5 position.[7][8]

Core Principle: Employ a sterically demanding ligand to favor a concerted oxidative addition mechanism at the distal C5-Br bond.

Experimental Details

| Parameter | Condition | Rationale |

| Substrate | 2,5-Dibromo-3-chloro-4-methylpyridine | 1.0 equiv |

| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid Pinacol Ester | 1.2 equiv (Pinacol esters often improve stability) |

| Palladium Precatalyst | Pd₂(dba)₃ | 2.5 mol% |

| Ligand | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 5 mol% |

| Base | K₃PO₄ (potassium phosphate) | 3.0 equiv (A strong, non-nucleophilic base) |

| Solvent System | Anhydrous Toluene | 0.1 M concentration |

| Temperature | 100-110 °C | Higher temperature may be needed to drive C5 coupling. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

Step-by-Step Procedure

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and IPr (0.05 equiv).

-

Add anhydrous, degassed toluene and stir at room temperature for 15 minutes to allow for pre-formation of the active catalyst.

-

To this solution, add 2,5-Dibromo-3-chloro-4-methylpyridine (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Seal the flask, ensuring a positive pressure of inert gas.

-

Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction carefully by GC-MS or LC-MS, analyzing for the formation of the desired C5-coupled isomer versus the C2 isomer.

-

Upon completion or optimal conversion, cool the reaction to room temperature.

-

Quench the reaction by adding water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography, paying close attention to the separation of potential regioisomers.

Figure 2. Experimental workflow for achieving selective C2 vs. C5 arylation.

Protocol 3: Coupling at the C3 Position

After selective functionalization at one of the C-Br positions, the remaining C-Br and C-Cl bonds are available for subsequent couplings. To achieve a second coupling at the remaining C-Br bond, forcing conditions similar to those in Protocol 1 or 2 can be used. Coupling at the C3-Cl bond is significantly more challenging and requires a catalyst system specifically designed for activating robust C-Cl bonds.

Core Principle: Utilize advanced, highly active catalyst systems to overcome the high activation barrier of C(sp²)-Cl bond cleavage.

Experimental Details

| Parameter | Condition | Rationale |

| Substrate | 2,5-Diaryl-3-chloro-4-methylpyridine | 1.0 equiv |

| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid | 1.5 equiv |

| Palladium Precatalyst | SPhos Precatalyst Gen. 4 | 5-10 mol% (high loading needed) |

| Base | Cs₂CO₃ (Cesium Carbonate) | 3.0 equiv (Highly effective for C-Cl activation) |

| Solvent System | Anhydrous 1,4-Dioxane or t-Amyl Alcohol | 0.1 M concentration |

| Temperature | 110-130 °C | Forcing conditions are required. |

| Reaction Time | 24-48 hours | C-Cl coupling is slow. |

Step-by-Step Procedure

-

This protocol assumes the starting material has already been functionalized at both C2 and C5 positions.

-

In a glovebox or under a strict inert atmosphere, add the 2,5-diaryl-3-chloro-4-methylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), SPhos Precatalyst (0.10 equiv), and Cs₂CO₃ (3.0 equiv) to a pressure-rated reaction vessel.

-

Add anhydrous, degassed solvent (e.g., t-Amyl alcohol).

-

Seal the vessel tightly and remove it from the glovebox.

-

Place the vessel in a preheated oil bath or heating mantle at 120 °C and stir vigorously.

-

Monitor the reaction over an extended period (24-48h).

-

After cooling, carefully unseal the vessel. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification of the tri-arylated product will likely require advanced chromatographic techniques (e.g., preparative HPLC).

Conclusion and Future Directions

The selective functionalization of 2,5-Dibromo-3-chloro-4-methylpyridine is a challenging yet achievable goal that unlocks rapid access to complex, three-dimensional chemical matter. The key to success lies in the rational selection of the catalyst system to override the substrate's intrinsic reactivity. By understanding the mechanistic underpinnings of oxidative addition, researchers can strategically choose ligands that favor either electronic or steric control, directing the Suzuki-Miyaura coupling to the desired position. The protocols provided herein serve as a comprehensive starting point for chemists in discovery and process development to harness the full synthetic potential of this versatile building block.

References

- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.

- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica.

- Suzuki Coupling for Pharmaceutical Intermedi

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.

- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H.

- Suzuki Coupling: A powerful tool for the synthesis of n

- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchG

- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.

- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub.

- Oxidative Addition to Palladium(0)

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public

- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.

- Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions.

- Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Publishing.

- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig

- Preformed Pd(II)

- Oxidative Additions of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.

- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. xisdxjxsu.asia [xisdxjxsu.asia]

Application Notes & Protocols: Leveraging 2,5-Dibromo-3-chloro-4-methylpyridine in Modern Agrochemical Synthesis

Abstract

The pyridine scaffold is a cornerstone in the discovery and development of novel agrochemicals, lending potent biological activity to a wide array of herbicides, fungicides, and insecticides.[1][2] This guide provides an in-depth exploration of 2,5-Dibromo-3-chloro-4-methylpyridine, a highly functionalized and versatile building block for creating complex pyridine-based agrochemicals. We will dissect its reactivity, focusing on the strategic and selective functionalization of its halogenated positions through palladium-catalyzed cross-coupling reactions. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for logical experimental design.

Introduction: The Strategic Value of Polysubstituted Pyridines

The relentless need for new crop protection solutions with improved efficacy, novel modes of action, and favorable environmental profiles drives continuous innovation in synthetic chemistry. Pyridine-based compounds have proven to be a particularly fruitful area of research.[2] The strategic introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target binding affinity, and metabolic stability.

2,5-Dibromo-3-chloro-4-methylpyridine emerges as a pre-functionalized, high-value intermediate. Its distinct substitution pattern—two bromine atoms and one chlorine atom at specific positions—offers a platform for sequential, regioselective derivatization. This allows for the controlled and predictable synthesis of complex molecular architectures, a critical advantage in constructing libraries of potential agrochemical candidates. The primary route to unlocking its synthetic potential lies in transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-heteroatom bond formation in the agrochemical industry.[3][4][5][6]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and electronic nature of 2,5-Dibromo-3-chloro-4-methylpyridine is fundamental to designing successful synthetic strategies.

| Property | Value | Reference |

| CAS Number | 3430-26-0 | [7][8][9] |

| Molecular Formula | C₆H₅Br₂ClN | [8] |

| Molecular Weight | 250.92 g/mol | [8] |

| Appearance | Light yellow to orange low melting solid | [7] |

| Melting Point | 37-42 °C | [7] |

| SMILES | Cc1cc(Br)ncc1Br | |

| InChI Key | WWJLJUAHQHXDGM-UHFFFAOYSA-N | [8] |

Reactivity Insights:

The synthetic utility of this molecule stems from the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl .[10] This principle is the cornerstone of regioselective synthesis with this substrate.

-

C-Br vs. C-Cl Bonds: The two C-Br bonds are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective reactions at the bromine-substituted positions while leaving the chlorine atom intact for subsequent transformations.

-